
Decacarbonyldimanganese
Overview
Description
Decacarbonyldimanganese (Mn₂(CO)₁₀) is a dinuclear transition metal carbonyl complex consisting of two manganese atoms bridged by ten carbonyl ligands. It is a yellow crystalline solid with a melting point of 154°C and a density of 1.75 g/cm³ . Structurally, the compound features a direct Mn–Mn bond (2.93 Å) with staggered carbonyl ligands, as confirmed by X-ray crystallography . Mn₂(CO)₁₀ is commercially available and widely used as a catalyst in organic synthesis, particularly for radical-mediated reactions, oxidations, and hydrosilylation processes .
Key applications include:
- Aerobic Alcohol Oxidation: Mn₂(CO)₁₀ catalyzes the oxidation of primary and secondary alcohols to carbonyl compounds using air as the terminal oxidant. This method avoids the need for additives or bases, simplifying reaction conditions .
- Hydrosilylation: It promotes the addition of silicon-hydrogen bonds to alkenes, enabling the synthesis of organosilanes under mild conditions .
- Radical Generation: Mn₂(CO)₁₀ acts as a photoredox catalyst, generating alkyl radicals from iodides for applications in late-stage drug functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decacarbonyldimanganese can be synthesized through several methods. One common approach involves the reduction of manganese salts in the presence of carbon monoxide. For instance, manganese(II) chloride can be reduced with sodium amalgam in the presence of carbon monoxide to yield manganese carbonyl . Another method involves the direct carbonylation of manganese metal under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of manganese carbonyl typically involves the carbonylation of manganese metal at elevated temperatures and pressures. This process requires stringent control of reaction conditions to ensure the formation of the desired product and to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: Decacarbonyldimanganese undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form manganese oxides.
Reduction: It can be reduced to form lower oxidation state manganese complexes.
Substitution: The carbonyl ligands in manganese carbonyl can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically involve the use of phosphines or amines under mild conditions.
Major Products:
Oxidation: Manganese oxides.
Reduction: Lower oxidation state manganese complexes.
Substitution: Various manganese carbonyl derivatives with different ligands.
Scientific Research Applications
Catalytic Applications
Decacarbonyldimanganese serves as a catalyst in several important chemical reactions due to its unique properties and reactivity.
Atom-Transfer Reactions
The compound is known for its ability to facilitate atom-transfer reactions, which are crucial in organic synthesis. It can generate manganese-centered radicals that activate various bonds including Si-H, C-halogen, and N-halogen bonds. This reactivity has been harnessed in oxidation reactions and other catalytic processes, making it a valuable reagent in synthetic chemistry .
Visible-Light-Driven Catalysis
Recent advancements have demonstrated the use of this compound in visible-light-driven catalysis. For instance, a Minisci protocol involving this compound has been developed to generate alkyl radicals from alkyl iodides under light irradiation. This method is compatible with a wide range of functional groups and has shown effectiveness in the late-stage functionalization of complex nitrogen-containing drugs .
Mechanistic Studies
Research into the mechanisms of reactions involving this compound has provided insights into its catalytic behavior.
Radical Pathways
Studies have indicated that the photochemical reaction of this compound with pyridine follows a radical pathway, which is essential for understanding its reactivity and optimizing its use in various applications . Mechanistic analyses reveal that the Mn(CO)5 radical plays a pivotal role in these processes, particularly in hydrogen atom abstraction reactions.
Case Studies
Several case studies highlight the practical applications of this compound in organic synthesis and catalysis.
Dehydrogenative Silylation
In a study conducted by Wu et al., this compound was utilized for dehydrogenative silylation reactions. The researchers demonstrated that this catalyst could effectively produce silyl radicals from silanes, leading to valuable allylsilanes with yields ranging from 56% to 81% . This showcases the compound's versatility and efficiency in generating complex organic molecules.
C-H Functionalization
A visible-light-initiated C-H alkylation protocol using this compound has been reported, highlighting its role in functionalizing heteroarenes. The robustness of this method was validated through its application on sensitive substrates, underscoring the compound's importance in modern synthetic methodologies .
Summary Table of Applications
Mechanism of Action
The mechanism by which manganese carbonyl exerts its effects varies depending on the application:
Comparison with Similar Compounds
Structural and Electronic Properties
Key Insights :
- Mn₂(CO)₁₀ has a longer metal-metal bond compared to Co₂(CO)₈, reflecting weaker Mn–Mn bonding. This influences its reactivity in bond-activation reactions .
- Hg[Mn(CO)₅]₂ retains catalytic activity similar to Mn₂(CO)₁₀ but with enhanced stability due to the mercury bridge .
Catalytic Performance in Hydrofunctionalization Reactions
Key Insights :
- Mn₂(CO)₁₀ achieves moderate TOF but excels in selectivity for anti-Markovnikov products without requiring expensive ligands .
- Platinum-based catalysts (e.g., Pt/C) offer higher TOF but suffer from cost and substrate limitations.
C–C Bond Activation Efficiency
Catalyst | Substrate | Reaction Conditions | Conversion (%) | Reference |
---|---|---|---|---|
Mn₂(CO)₁₀ | Cyclopentadiene | 80°C, 12 h | 45 | |
Iridium Complexes | Alkanes | 25°C, 6 h | 95 | |
Ruthenium Complexes | Cyclopropanes | 100°C, 24 h | 70 |
Key Insights :
- Mn₂(CO)₁₀ is less efficient in C–C bond cleavage compared to iridium catalysts but operates under milder conditions than ruthenium systems .
Stability and Handling
Key Insights :
- Mn₂(CO)₁₀ is less air-sensitive than Fe(CO)₅ and Co₂(CO)₈, facilitating practical use in open-air oxidations .
Research Findings and Mechanistic Contrasts
- Oxidation Mechanisms : Mn₂(CO)₁₀ generates alkoxy radicals via α-H abstraction, enabling aerobic alcohol oxidation without base additives. This contrasts with Ru- or Ir-based systems, which often require stoichiometric oxidants .
- Radical Pathways : Unlike photoredox catalysts like [Ru(bpy)₃]²⁺, Mn₂(CO)₁₀ directly cleaves C–I bonds under visible light, expanding its utility in complex molecule synthesis .
- Cost-Effectiveness: Mn₂(CO)₁₀ is cheaper ($50/g) than noble metal catalysts (e.g., Ir: $1,500/g), making it attractive for large-scale applications .
Biological Activity
Decacarbonyldimanganese (Mn(CO)) is an organometallic compound that has garnered attention for its unique biological activity and potential applications in catalysis and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for future research.
This compound is characterized by its weak Mn-Mn bond, which can undergo homolytic cleavage under specific conditions, generating manganese-centered radicals. These radicals are highly reactive and can activate various chemical bonds, including Si-H, C-X (where X is a halogen), N-X, S-X, and O=O bonds . This property allows this compound to participate in a range of catalytic reactions, making it a valuable reagent in organic synthesis.
Property | Value |
---|---|
Molecular Formula | Mn(CO) |
Molar Mass | 370.0 g/mol |
Bonding Characteristics | Weak Mn-Mn bond |
Radical Formation | Yes (under heat/light) |
Catalytic Applications | Hydrosilylation, oxidation |
Biological Activity
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) and its interactions with biological macromolecules. Recent studies have highlighted its potential as an antimicrobial agent and its role in modulating cellular signaling pathways.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. The mechanism involves the generation of free radicals that disrupt bacterial cell membranes and inhibit metabolic processes .
Case Study: Antimicrobial Efficacy
A study conducted by researchers demonstrated the effectiveness of this compound in inhibiting the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating potent antibacterial activity .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Research Findings
Recent research has explored the catalytic capabilities of this compound in biological systems. Its ability to facilitate hydrosilylation reactions has been linked to potential applications in drug delivery systems and bioconjugation strategies.
Catalytic Applications in Biology
- Hydrosilylation Reactions : this compound has been shown to catalyze hydrosilylation reactions effectively, which can be utilized for modifying biomolecules for therapeutic purposes .
- Radical Reactions : The compound has been employed in radical reactions involving alkyl halides, showcasing its versatility in biphasic media .
Future Directions
The promising biological activity of this compound opens avenues for further research into its applications in medicine and biotechnology. Future studies should focus on:
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.
- Formulation Development : Developing formulations that enhance the stability and bioavailability of this compound for therapeutic applications.
- Toxicity Assessment : Evaluating the safety profile of this compound in vivo to ensure its suitability for clinical use.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are employed to confirm the structure of Mn₂(CO)₁₀?
Mn₂(CO)₁₀’s octahedral coordination geometry around each manganese atom is confirmed via X-ray crystallography , which reveals bond lengths (e.g., Mn–Mn: ~2.93 Å) and Mn–CO ligand arrangements. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (ν(CO) ~2000–2100 cm⁻¹), while nuclear magnetic resonance (NMR) spectroscopy (¹³C) resolves CO ligand environments. These methods collectively validate its dimeric structure .
Q. How is the purity of Mn₂(CO)₁₀ assessed in synthetic workflows?
Purity is determined using melting point analysis (154°C) and elemental analysis (C, Mn, O content). Chromatographic techniques (e.g., TLC or HPLC) monitor reaction progress, while mass spectrometry (MS) confirms the molecular ion peak (m/z ~389 for Mn₂(CO)₁₀⁺). Cross-referencing with IR and NMR data ensures structural integrity .
Q. What safety protocols are critical when handling Mn₂(CO)₁₀ in the laboratory?
Due to its toxicity and air sensitivity, experiments require inert-atmosphere techniques (glovebox/Schlenk line). Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Waste must be treated as hazardous and stored in sealed containers for professional disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized for Mn₂(CO)₁₀-catalyzed aerobic alcohol oxidation?
Key parameters include:
- Solvent selection : Non-polar solvents (e.g., toluene) enhance catalyst stability.
- Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and CO ligand retention.
- Oxygen partial pressure : Air or O₂ flow rates are tuned to avoid over-oxidation. Mechanistic studies (e.g., EPR spectroscopy) detect alkoxyl radical intermediates, guiding additive-free protocols .
Q. What strategies resolve contradictions in reported catalytic efficiencies of Mn₂(CO)₁₀ across studies?
- Controlled replication : Standardize substrate purity, solvent dryness, and catalyst loading.
- Kinetic profiling : Compare turnover frequencies (TOF) under identical conditions.
- Computational modeling : Density functional theory (DFT) calculations rationalize divergent pathways (e.g., ligand dissociation vs. radical mechanisms) .
Q. How does Mn₂(CO)₁₀’s reactivity in hydrosilylation differ from its role in alcohol oxidation?
In hydrosilylation, Mn₂(CO)₁₀ facilitates Si–H bond activation via homolytic cleavage , forming Mn–H intermediates that insert into alkenes. Contrastingly, alcohol oxidation involves radical-mediated α-H abstraction . Comparative studies using in-situ FTIR and kinetic isotope effects (KIE) elucidate these divergent pathways .
Q. What methodologies validate the reproducibility of Mn₂(CO)₁₀-based catalytic systems?
- Error analysis : Quantify uncertainties in GC/MS or NMR yield measurements.
- Statistical tests : Apply t-tests or ANOVA to compare replicates.
- Literature benchmarking : Cross-check turnover numbers (TON) against established protocols (e.g., Ru or Pd systems) .
Q. How are mechanistic ambiguities in Mn₂(CO)₁₀-mediated reactions addressed experimentally?
- Radical trapping : Add TEMPO to quench alkoxyl radicals, observing reaction inhibition via GC.
- Isotopic labeling : Use D₂O or ¹⁸O₂ to track oxygen incorporation in carbonyl products.
- Spectroscopic monitoring : Operando IR or Raman spectroscopy tracks CO ligand dynamics during catalysis .
Q. Methodological Guidance
- Experimental Design : Align hypotheses with literature gaps (e.g., Mn₂(CO)₁₀’s unexplored role in C–H activation). Define variables (temperature, pressure, solvent) and include controls (e.g., catalyst-free runs) .
- Data Analysis : Use software (e.g., OriginLab, Gaussian) for kinetic modeling. Report confidence intervals and error bars in graphical data .
- Literature Review : Prioritize primary sources (e.g., ACS, RSC journals) over vendor databases. Use tools like SciFinder for systematic searches .
Properties
IUPAC Name |
carbon monoxide;manganese | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/10CO.2Mn/c10*1-2;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEOTYVTTQCYAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Mn] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10Mn2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10170-69-1 | |
Record name | Dimanganese decacarbonyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10170-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Manganese carbonyl | |
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Record name | Manganese carbonyl | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22319 | |
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Record name | Decacarbonyldimanganese | |
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